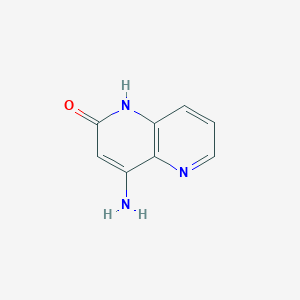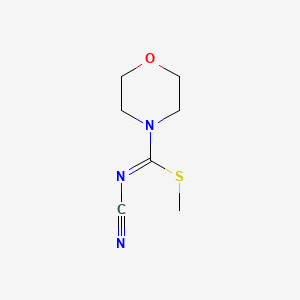![molecular formula C18H20N4O B2808184 N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide CAS No. 847387-46-6](/img/structure/B2808184.png)
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide is a compound that belongs to the class of imidazo[1,2-a]pyrimidines.
Wirkmechanismus
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have been used as covalent anticancer agents . These compounds are known to target the KRAS G12C mutation, which is prevalent in many types of cancer .
Mode of Action
It’s worth noting that similar compounds, such as imidazo[1,2-a]pyridine derivatives, act as covalent inhibitors . They bind covalently to their targets, thereby inhibiting their function . This mechanism is often employed in the treatment of cancers .
Biochemical Pathways
Compounds that target the kras g12c mutation, like some imidazo[1,2-a]pyridine derivatives, can affect various cellular processes, including cell proliferation and survival .
Result of Action
Similar compounds, such as imidazo[1,2-a]pyridine derivatives, have shown potent anticancer activity, particularly against cells with the kras g12c mutation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization and functionalization reactions . Another approach utilizes gold nanoparticles as catalysts to facilitate the formation of the imidazo[1,2-a]pyrimidine core . The reaction conditions typically involve mild temperatures and the use of solvents such as toluene or ethyl acetate .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents like bromine . The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyrimidines, which can exhibit enhanced pharmacological properties .
Wissenschaftliche Forschungsanwendungen
In chemistry, it serves as a versatile building block for the synthesis of complex molecules . In biology, it has shown promise as an inhibitor of specific enzymes and receptors . In medicine, it is being investigated for its potential as an anti-inflammatory, anticancer, and antiviral agent . Additionally, it has applications in the pharmaceutical industry as a lead compound for drug development .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide include other imidazo[1,2-a]pyrimidines, such as 2-phenyl-imidazo[1,2-a]pyrimidine and 3-bromoimidazo[1,2-a]pyridine .
Uniqueness: What sets this compound apart from similar compounds is its unique structural features, which contribute to its distinct biological activities . The presence of the 3,3-dimethylbutanamide moiety enhances its stability and bioavailability, making it a valuable compound for further research and development .
Eigenschaften
IUPAC Name |
N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-18(2,3)11-16(23)20-14-7-4-6-13(10-14)15-12-22-9-5-8-19-17(22)21-15/h4-10,12H,11H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHYOBFAZLAHWOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=CC=CC(=C1)C2=CN3C=CC=NC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-methyl-5-nitrobenzenesulfonyl)-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine](/img/structure/B2808101.png)


![N-(5-chloro-2-methylphenyl)-2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamide](/img/structure/B2808105.png)
![2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2808106.png)

![2-(7'-Ethoxy-1-ethyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2'-yl)phenol](/img/structure/B2808109.png)




![(E)-2-(2-(3-phenoxybenzylidene)hydrazinyl)benzo[d]thiazole](/img/structure/B2808119.png)


